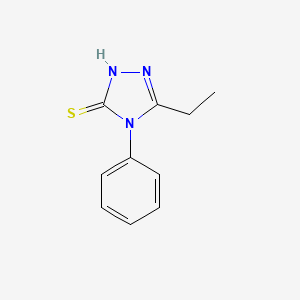

5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H11N3S . It is a derivative of the 1,2,4-triazole class of compounds .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . The process involves the alkylation of 3-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 1-iodobutane . Further cyclization of the obtained acylderivatives leads to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and a phenyl group at the 4-position . The 3-position of the triazole ring is substituted with a thiol group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 205.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Protective Effects in Ethanol-Induced Oxidative Stress

A study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, a related compound, in mice suffering from ethanol-induced oxidative stress in the liver and brain. This implies potential applications in managing oxidative stress-related disorders (Aktay, Tozkoparan, & Ertan, 2005).

Cancer Cell Migration and Growth Inhibition

Research on 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety showed effectiveness against the migration and growth of melanoma, breast, and pancreatic cancer spheroids. This suggests the potential of these compounds in cancer treatment (Šermukšnytė et al., 2022).

Antimicrobial Activities

Several studies have demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. They exhibit broad-spectrum activity against various microorganisms, suggesting their usefulness in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Fatty acid triazoles, including compounds similar to 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, have been effective in inhibiting mild steel corrosion in acidic environments. This finding is significant for industrial applications where corrosion prevention is crucial (Quraishi & Jamal, 2002).

Anti-inflammatory Properties

Some 1,2,4-triazole derivatives have shown promising anti-inflammatory properties. This suggests potential applications in the development of new anti-inflammatory drugs (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).

Propiedades

IUPAC Name |

3-ethyl-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQSRCVNBFGKSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418764 |

Source

|

| Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29448-76-8 |

Source

|

| Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)

![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)